Bis(2-ethylhexyl)tin dichloride
CAS No.: 25430-97-1
Cat. No.: VC18959987
Molecular Formula: C16H34Cl2Sn
Molecular Weight: 416.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25430-97-1 |
---|---|
Molecular Formula | C16H34Cl2Sn |
Molecular Weight | 416.1 g/mol |
IUPAC Name | dichloro-bis(2-ethylhexyl)stannane |
Standard InChI | InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | AETSVNICMJFWQY-UHFFFAOYSA-L |
Canonical SMILES | CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Bis(2-ethylhexyl)tin dichloride, systematically named dichlorobis(2-ethylhexyl)stannane, belongs to the class of dialkyltin dichlorides. Its IUPAC name reflects the two 2-ethylhexyl substituents and two chloride ligands bound to tin . Key identifiers include:
Property | Value | Source |
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CAS Number | 25430-97-1 | |
Molecular Formula | C₁₆H₃₄Cl₂Sn | |
SMILES | CCCCC(CC)CSn(Cl)Cl | |
InChI Key | AETSVNICMJFWQY-UHFFFAOYSA-L |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with ¹¹⁹Sn-NMR chemical shifts typically observed between δ -100 to -150 ppm, consistent with tetracoordinated tin centers .
Synthesis and Industrial Production
Synthetic Pathways
Bis(2-ethylhexyl)tin dichloride is synthesized through the reaction of tin metal or tin(IV) chloride with 2-ethylhexyl Grignard reagents. A representative method involves:
This exothermic reaction requires anhydrous conditions and is typically conducted in tetrahydrofuran (THF) or diethyl ether. Purification involves fractional distillation under reduced pressure to isolate the product .
Scalability and Challenges
Industrial production faces challenges due to the compound’s sensitivity to hydrolysis and oxidation. Residual chloride ions can catalyze decomposition, necessitating strict moisture control . Recent patents highlight advancements in catalytic systems using heteropoly acids to improve yield and reduce byproducts .
Physicochemical Properties
The compound’s hydrophobicity and low polarity facilitate its use in non-aqueous systems, though hydrolysis in acidic or alkaline conditions generates toxic byproducts like bis(2-ethylhexyl)tin oxide .
Applications and Industrial Relevance
Catalysis and Polymer Chemistry
Bis(2-ethylhexyl)tin dichloride serves as a precursor for organotin stabilizers in polyvinyl chloride (PVC) production. Its derivatives, such as bis(2-ethylhexyl)tin mercaptoacetates, prevent thermal degradation by scavenging HCl generated during PVC processing .
Niche Uses
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Lubricant Additives: Enhances thermal stability in high-temperature greases.
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Biocidal Coatings: Limited use in antimicrobial paints due to regulatory restrictions .
Toxicology and Health Impacts
Acute and Chronic Toxicity
Studies on analogous organotin compounds (e.g., dibutyltin dichloride) reveal dose-dependent toxicity:
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Reproductive Toxicity: Reduced thymus weight and immunosuppression observed in rats at 25 mg/kg/day .
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Neurotoxicity: Chronic exposure linked to hippocampal damage and cognitive deficits .
Bis(2-ethylhexyl)tin dichloride itself hydrolyzes in gastric fluid to monochloride derivatives, which exhibit lower toxicity compared to dichlorides .
Environmental Persistence
The compound’s lipophilicity () predisposes it to bioaccumulation in aquatic organisms, with reported bioconcentration factors (BCF) exceeding 1,000 in fish .
Recent Research Advancements
Alternatives and Green Chemistry
Research focuses on non-toxic stabilizers like calcium-zinc complexes to replace organotin compounds in PVC production .
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